20-hydroxy-PGF2alpha

Description

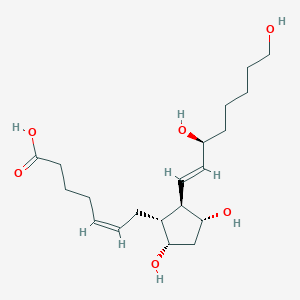

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-19,21-24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXUYZDBZCLAQO-UNKHNRNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCCCCO)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCCCCO)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Formation of 20 Hydroxy Pgf2alpha

Cellular and Tissue Specificity of 20-hydroxy-PGF2alpha Biosynthesis

Production in Alveolar Cells of the Lung

Cultured type II alveolar cells from the lungs of pregnant rabbits are capable of metabolizing exogenous PGF2alpha to this compound through microsomal cytochrome P450 omega-oxidation medchemexpress.comlipidmaps.orgcaymanchem.commedchemexpress.com. This indicates a specific enzymatic capacity within these cells to perform the 20-hydroxylation of PGF2alpha. In contrast, type II alveolar cells isolated from adult male rabbits primarily utilize the 15-hydroxy prostaglandin (B15479496) dehydrogenase (15-hydroxy PGDH) pathway for PGF2alpha metabolism, showing only the 15-hydroxy PGDH pathway and not the 20-hydroxylation pathway for PGF2alpha medchemexpress.comlipidmaps.orgcaymanchem.com. This highlights a sex- and/or developmental-stage dependent difference in prostaglandin metabolism within lung alveolar cells. PGF2alpha itself is produced in the lung by various cell types, including activated macrophages, type II alveolar epithelial cells, metaplastic epithelium, and contractile interstitial cells jsir.gr.jp.

Formation in Seminal Vesicles

The seminal vesicles are known sites for prostaglandin metabolism, particularly in rams where high concentrations of 20-hydroxy-PGE1 and 20-hydroxy-PGE2 are found in semen, primarily originating from these glands nih.govebi.ac.uk. The enzyme responsible for the 20-hydroxylation of PGE2 in ram seminal vesicles has been identified as CYP4F21 nih.govebi.ac.uk. However, studies have shown that while CYP4F21 efficiently hydroxylates PGE2, PGF2alpha is a poor substrate for this enzyme nih.govebi.ac.uk.

Research on monkey seminal vesicles indicates that 19-hydroxy-PGF2alpha is formed from PGF2alpha, but at a rate significantly lower (3.5%) than the formation of 19-hydroxy-PGE2 from PGE2 nih.gov. Similarly, microsomes from ram vesicular glands convert PGF2alpha to both this compound and 19-hydroxy-PGF2alpha, but with much lower efficiency compared to their metabolism of PGE2 nih.gov. Despite this, this compound has been detected in ram semen, albeit at low concentrations (0.1 µM) when compared to 20-hydroxy-PGE2 (24 µM) nih.gov. These findings suggest that while this compound is present, its direct enzymatic formation from PGF2alpha by the specific prostaglandin hydroxylases in seminal vesicles may be less efficient than for other prostaglandins (B1171923) like PGE2, potentially implying alternative formation mechanisms, such as from 20-hydroxy-PGE2 via PGE 9-keto reductase nih.gov. In human seminal vesicles, CYP4F8 is expressed, but it primarily 19-hydroxylates prostaglandin endoperoxides (PGH1 and PGH2) and demonstrates little activity against PGF2alpha diva-portal.orghmdb.captglab.com.

Table 1: Relative Hydroxylation Efficiency of PGF2alpha vs. PGE2 in Seminal Vesicles

| Tissue Source | Enzyme/Microsome Type | Substrate | Product(s) | Relative Formation Rate (vs. PGE2) | Reference |

| Monkey Seminal Vesicles | Microsomes | PGF2alpha | 19-hydroxy-PGF2alpha | 3.5% of 19-hydroxy-PGE2 formation | nih.gov |

| Ram Vesicular Glands | Microsomes | PGF2alpha | This compound, 19-hydroxy-PGF2alpha | 5% of 20-hydroxy-PGE2 formation | nih.gov |

| Ram Seminal Vesicles | Recombinant CYP4F21 | PGF2alpha | Poor substrate | N/A | nih.govebi.ac.uk |

| Human Seminal Vesicles | Recombinant CYP4F8 | PGF2alpha | Little activity | N/A | hmdb.captglab.com |

Detection and Biosynthesis in Other Mammalian Tissues

The CYP4F subfamily of cytochrome P450 enzymes, which includes those involved in omega-oxidation, are broadly expressed in various mammalian tissues, playing a crucial role in the metabolism of eicosanoids nih.gov. For example, CYP4F2 is identified as the primary enzyme responsible for leukotriene B4 (LTB4) 20-hydroxylation in human liver microsomes geneontology.orgresearchgate.net. The CYP4F family is known to metabolize fatty acids and eicosanoids in the liver, contributing to hepatic lipid metabolism dovepress.com. While the specific direct 20-hydroxylation of PGF2alpha by CYP4F enzymes in tissues other than the lung and seminal vesicles is not extensively detailed in the provided search results, the widespread distribution and eicosanoid-metabolizing capacity of the CYP4F family suggest their potential involvement in the broader context of this compound metabolism throughout the mammalian body.

Table 2: Key Enzymes and Their Substrates in this compound Biosynthesis

| Enzyme/Family | Primary Substrate(s) | Role in this compound Pathway | Tissue/Context | Reference |

| Cytochrome P450 (P450) | PGF2alpha | Omega-oxidation to this compound | General, e.g., rabbit lung alveolar cells | hmdb.camedchemexpress.comlipidmaps.orgcaymanchem.com |

| PGH2 9,11-endoperoxide reductase | PGH2 | Main synthesis of PGF2alpha (precursor) | General | hmdb.ca |

| PGE2 9-ketoreductase | PGE2 | Minor synthesis of PGF2alpha (precursor) | General | hmdb.ca |

| PGD2 11-ketoreductase | PGD2 | Synthesis of PGF2alpha (precursor) | General | hmdb.ca |

| Cyclooxygenase (COX) | 20-HETE | Converts 20-HETE to 20-hydroxy-PGG2 and 20-hydroxy-PGH2 (intermediates) | E.g., rat seminal vesicles | researchgate.netdiva-portal.org |

| CYP4F family | Eicosanoids (e.g., LTB4, Arachidonic Acid, PGE2) | General omega-hydroxylation; specific isoforms may poorly metabolize PGF2alpha directly for 20-OH | Widespread, e.g., human liver, ram seminal vesicles | nih.govnih.govnih.govhmdb.captglab.comgeneontology.orgdovepress.com |

| CYP4F21 | PGE2 (efficient), PGF2alpha (poor) | 20-hydroxylation of PGE2; less efficient for PGF2alpha | Ram seminal vesicles | nih.govebi.ac.uk |

| CYP4F8 | PGH1, PGH2 (19-hydroxylation); PGF2alpha (little activity) | Primarily 19-hydroxylation of prostaglandin endoperoxides; low activity towards PGF2alpha for 20-OH | Human seminal vesicles | diva-portal.orghmdb.captglab.com |

Metabolism, Catabolism, and Excretion of 20 Hydroxy Pgf2alpha

Subsequent Metabolic Pathways and Metabolite Derivations

Following its formation via ω-oxidation of PGF2α, 20-hydroxy-PGF2α undergoes further enzymatic modifications that parallel the well-documented catabolism of its parent compound. medchemexpress.comcaymanchem.com The primary route of prostaglandin (B15479496) inactivation involves a rapid, two-step enzymatic process. mdpi.com

The first and rate-limiting step is the oxidation of the C-15 hydroxyl group. Research on cultured alveolar type II cells from pregnant rabbits demonstrates that these cells produce not only 20-hydroxy-PGF2α from exogenous PGF2α but also its subsequent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) metabolites. medchemexpress.comcaymanchem.comlipidmaps.org This indicates that the next metabolite in the cascade is 20-hydroxy-15-keto-PGF2α .

This intermediate is then subject to the action of 15-oxo-prostaglandin Δ13-reductase, which reduces the double bond at C13-C14. mdpi.com This would theoretically yield 13,14-dihydro-20-hydroxy-15-keto-PGF2α .

Following these initial rapid modifications, which primarily occur in tissues with high enzymatic activity like the lungs, the resulting metabolites undergo systemic degradation through general fatty acid catabolic pathways. mdpi.com These include:

β-oxidation: This process sequentially shortens the carboxylic acid (alpha) chain of the prostaglandin metabolite, removing two-carbon units at a time.

ω-oxidation: The terminal methyl (omega) end of the molecule, already hydroxylated to form 20-hydroxy-PGF2α, can be further oxidized to a carboxylic acid, creating a dicarboxylic acid metabolite.

These degradation pathways result in a variety of smaller, more polar molecules that are more easily excreted in the urine. mdpi.comnih.gov The major urinary metabolites of PGF2α are tetranor (four carbons removed) dicarboxylic acids, and it is anticipated that 20-hydroxy-PGF2α gives rise to analogous structures. mdpi.com

Enzymes Involved in Inactivation and Degradation

The catabolism of 20-hydroxy-PGF2α is orchestrated by a specific set of enzymes, with initial formation and subsequent degradation steps being key.

Cytochrome P450 (CYP) Monooxygenases : The initial formation of 20-hydroxy-PGF2α from PGF2α is a result of ω-oxidation, a reaction catalyzed by microsomal cytochrome P450 enzymes. caymanchem.comhmdb.ca Specifically, enzymes from the CYP4F family are known to be involved in the ω-hydroxylation of prostaglandins (B1171923) and other eicosanoids. bio-rad.comdovepress.com For instance, human CYP4F8 has been shown to have hydroxylase activity towards various prostaglandins, although its specific activity on PGF2α is reported to be low. uniprot.org Nevertheless, the production of 20-hydroxy-PGF2α in various tissues confirms the role of a CYP4F isozyme in its synthesis. caymanchem.com

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) : This NAD+-dependent enzyme is the principal catalyst for the biological inactivation of prostaglandins. google.comnih.govbioscientifica.com It catalyzes the oxidation of the hydroxyl group at the C-15 position to a ketone, a critical step that drastically reduces the biological activity of the prostaglandin molecule. google.combioscientifica.com Studies have confirmed that cells capable of producing 20-hydroxy-PGF2α also generate its 15-PGDH metabolites, underscoring the role of this enzyme in the subsequent degradation of 20-hydroxy-PGF2α. medchemexpress.comlipidmaps.org

15-oxo-prostaglandin Δ13-reductase : Following the action of 15-PGDH, this enzyme catalyzes the reduction of the double bond at the C13-C14 position. This step further contributes to the inactivation of the molecule and prepares it for subsequent chain-shortening reactions. mdpi.com

The table below summarizes the key enzymes in the metabolic pathway of 20-hydroxy-PGF2α.

| Enzyme | Action | Role in Pathway |

| Cytochrome P450 (CYP) ω-hydroxylase | Adds a hydroxyl (-OH) group at the C-20 position of PGF2α. | Formation of 20-hydroxy-PGF2α from its precursor. caymanchem.comhmdb.ca |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Oxidizes the C-15 hydroxyl group to a ketone. | Inactivation of 20-hydroxy-PGF2α, forming 20-hydroxy-15-keto-PGF2α. medchemexpress.comlipidmaps.org |

| 15-oxo-prostaglandin Δ13-reductase | Reduces the double bond at the C13-C14 position. | Further degradation of the 15-keto metabolite. mdpi.com |

| Fatty Acid β-oxidation Enzymes | Sequentially shorten the carboxylic acid chain. | Terminal degradation into smaller, excretable metabolites. mdpi.com |

Dynamics of 20-hydroxy-PGF2alpha Clearance and Elimination

Direct pharmacokinetic data, such as the plasma half-life and clearance rate for 20-hydroxy-PGF2α, are not extensively documented. However, the dynamics can be inferred from the well-established behavior of its parent compound, PGF2α, and general principles of drug elimination.

Prostaglandins are known for their extremely short half-lives in circulation. PGF2α, for example, is cleared very rapidly from the blood, with an elimination half-life of less than one minute in human plasma. wikipedia.org A comparative study in mares and heifers showed distribution half-lives of 94.2 seconds and 29.2 seconds, respectively. researchgate.net This rapid clearance is primarily due to extensive first-pass metabolism in the lungs, where up to 95% of prostaglandins can be inactivated during a single passage. researchgate.net

Given that 20-hydroxy-PGF2α is a metabolite of PGF2α, it is expected to be cleared from the plasma at a similarly rapid rate. The enzymatic machinery for prostaglandin degradation is highly efficient, ensuring that these potent signaling molecules act locally and for a limited time. google.com

Clearance is defined as the volume of plasma cleared of a substance per unit of time and is the sum of elimination processes by all organs, primarily the liver and kidneys.

Hepatic and Renal Clearance : After initial metabolism in tissues like the lungs, the resulting more polar metabolites of 20-hydroxy-PGF2α, such as dicarboxylic acids produced via β- and ω-oxidation, are transported to the liver and kidneys. mdpi.com

Excretion : The final, water-soluble metabolites are eliminated from the body primarily through urinary excretion. nih.gov Studies on PGF2α show that its metabolites are readily detectable in urine. nih.gov For instance, tetranor-PGFM is a major urinary metabolite used to estimate systemic PGF2α production. mdpi.com Similarly, urinary excretion is the terminal step in the elimination of 20-hydroxy-PGF2α and its derivatives.

Biological Roles and Physiological Significance of 20 Hydroxy Pgf2alpha

Modulation of Cellular and Subcellular Processes

The biological activities of 20-hydroxy-PGF2α are intrinsically linked to the functions of its precursor, PGF2α, which mediates its effects by binding to the G protein-coupled prostaglandin (B15479496) F receptor (FP receptor). frontiersin.org The activation of the FP receptor by PGF2α initiates a cascade of intracellular events, primarily through the Gαq protein, which stimulates phospholipase C. nih.gov This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in processes like smooth muscle contraction. nih.gov

Research indicates that the metabolism of PGF2α, including its conversion to 20-hydroxy-PGF2α, is a vital regulatory mechanism. For instance, in cultured type II alveolar cells from pregnant rabbits, exogenous PGF2α is metabolized via this cytochrome P450 ω-oxidation pathway to produce 20-hydroxy-PGF2α. lipidmaps.orgcaymanchem.commedchemexpress.com This suggests a tissue- and physiological state-specific regulation of PGF2α activity. Prostanoids, as a class, are known to regulate a variety of cellular processes including cell growth, differentiation, and apoptosis. binasss.sa.cr PGF2α, for example, has been shown to induce hypertrophic responses in both vascular smooth muscle cells and cardiac myocytes. mdpi.comnih.gov The conversion to 20-hydroxy-PGF2α likely represents a step in the metabolic clearance and modulation of these potent cellular signals.

Investigated Involvement in Reproductive Physiology

The PGF2α pathway is a cornerstone of reproductive physiology, with well-established roles in the regression of the corpus luteum and the initiation of childbirth. frontiersin.orgcaymanchem.com The metabolism of PGF2α into compounds like 20-hydroxy-PGF2α is integral to the fine-tuning of these processes.

PGF2α is a potent luteolytic agent in many species, meaning it triggers the breakdown of the corpus luteum (CL). wikipedia.orgcaymanchem.comglowm.com This process, called luteolysis, is characterized by a sharp decline in the production of progesterone (B1679170), a hormone essential for maintaining pregnancy. wikipedia.orgbibliomed.org The action of PGF2α is mediated through its FP receptor on luteal cells, which can inhibit progesterone synthesis. bibliomed.orgbioscientifica.com

Table 1: Key Factors in Prostaglandin-Mediated Luteolysis

| Factor | Role in Luteolysis | Cellular Mechanism | Citation |

| PGF2α | Primary luteolytic signal in many species. | Binds to FP receptor, inhibiting progesterone synthesis and promoting apoptosis of luteal cells. | glowm.combibliomed.orgresearchgate.net |

| Progesterone | Hormone that maintains the corpus luteum and pregnancy. | Production is inhibited by PGF2α. | wikipedia.org |

| 20α-HSD | Enzyme that inactivates progesterone. | Catalyzes the conversion of progesterone to 20α-hydroxyprogesterone. Its expression is promoted by PGF2α. | researchgate.netnih.gov |

| FP Receptor | PGF2α receptor on luteal cells. | Activation initiates intracellular signaling (e.g., PLC/PKC pathway) leading to luteolysis. | bioscientifica.comresearchgate.net |

PGF2α plays a crucial role in the initiation and progression of labor (parturition). nih.govresearchgate.net It acts directly on the myometrium (uterine smooth muscle) to stimulate powerful contractions. nih.govfrontiersin.org This action is mediated by the FP receptor, leading to increased intracellular calcium in myometrial cells, which in turn activates the contractile machinery. nih.gov Maternal plasma levels of PGF2α are known to rise significantly before and during labor. nih.gov

Furthermore, estrogens, which increase towards the end of pregnancy, enhance the myometrium's sensitivity to contractile stimuli by increasing the expression of PGF2α receptors and oxytocin (B344502) receptors. nih.gov PGF2α itself contributes to this "pro-labor" state by up-regulating genes associated with uterine activation. nih.gov While PGF2α is a potent stimulator of uterine contractions, its rapid metabolism, including its conversion to 20-hydroxy-PGF2α, is necessary to control its powerful effects. caymanchem.com The balance of prostaglandin synthesis and degradation within the uterine, placental, and fetal membrane tissues is a key determinant of the timing of birth. researchgate.netnih.gov

Research into Cardiovascular Homeostasis

Prostanoids, including PGF2α and its metabolites, are deeply involved in regulating cardiovascular function, influencing blood vessel tone, blood pressure, and cardiac cell processes. binasss.sa.crmdpi.com

PGF2α is generally considered a vasoconstrictor, meaning it causes blood vessels to narrow, which can lead to an increase in blood pressure. mdpi.comresearchgate.net This effect is mediated through the FP receptor on vascular smooth muscle cells (VSMCs). mdpi.com Studies in mice have shown that PGF2α dose-dependently elevates blood pressure, while deletion of the FP receptor leads to lower blood pressure. nih.gov The regulation of vascular tone is a complex balance between vasodilating factors (like nitric oxide and prostacyclin) and vasoconstricting factors (like PGF2α and thromboxane (B8750289) A2). nih.govkoreamed.orgbiorxiv.org The production of these vasoactive lipids by endothelial cells is critical for maintaining vascular homeostasis. researchgate.netnih.gov

The metabolite 20-HETE, another product of arachidonic acid metabolism, is also a known vasoconstrictor and has been positively associated with systolic blood pressure and vascular stiffness in young adults. nih.gov While 20-hydroxy-PGF2α is a distinct molecule, its formation within the broader eicosanoid metabolic network highlights the importance of hydroxylated fatty acids in blood pressure control. The metabolic conversion of PGF2α to 20-hydroxy-PGF2α is likely a key step in modulating its vasoactive properties and preventing excessive vasoconstriction.

In the heart, PGF2α has been identified as a factor that can induce cardiac myocyte hypertrophy, which is an increase in the size of heart muscle cells. mdpi.comnih.govnih.gov This process is a key component of cardiac remodeling in response to stress or injury. In vitro studies have shown that exposing neonatal rat cardiac myocytes to PGF2α causes them to increase in size and protein content and to express genes associated with hypertrophy. nih.gov Chronic administration of a PGF2α analog in rats resulted in increased heart weight. nih.gov The signaling pathways involved in this hypertrophic response include the activation of protein kinase C and other downstream kinases. nih.gov

Reactive oxygen species (ROS) have also been implicated in PGF2α-induced hypertrophy and can contribute to myocardial dysfunction in heart failure. nih.govahajournals.org PGF2α produced by cardiac fibroblasts can act on adjacent cardiomyocytes to promote hypertrophy and fibrosis. frontiersin.org Given that 20-hydroxy-PGF2α is a direct metabolite of PGF2α, its presence and concentration in cardiac tissue could influence the duration and intensity of PGF2α's effects on heart muscle cells. The metabolic inactivation or alteration of PGF2α is crucial for normal cardiac homeostasis.

Table 2: Summary of PGF2α Effects on the Cardiovascular System

| Cardiovascular Parameter | Effect of PGF2α | Cellular/Molecular Mechanism | Citation |

| Vascular Tone | Vasoconstriction | Acts on FP receptors in vascular smooth muscle cells. | mdpi.comresearchgate.net |

| Blood Pressure | Elevation | Increases systemic vascular resistance; involves the renin-angiotensin-aldosterone system. | frontiersin.orgnih.gov |

| Cardiac Myocytes | Induces hypertrophy (cell growth). | Activates FP receptors, leading to increased protein synthesis and expression of hypertrophic genes. | nih.govnih.gov |

| Cardiac Fibrosis | Promotes fibrosis. | PGF2α from fibroblasts can act in a paracrine fashion to stimulate fibrotic processes. | frontiersin.org |

Potential Roles in Renal Function and Fluid Balance

20-hydroxy-PGF2alpha is recognized as the omega-oxidation product of Prostaglandin F2alpha (PGF2α), a well-known prostanoid actively synthesized in various mammalian organs. hmdb.cacaymanchem.com While direct research into the specific roles of this compound in the kidney is limited, the established renal functions of its precursor, PGF2α, provide a foundation for understanding its potential physiological significance. PGF2α is a major metabolite of arachidonic acid within the kidney, produced via the cyclooxygenase (COX) pathway. oncotarget.com Its effects are mediated by the G protein-coupled FP receptor, which is expressed in several key segments of the nephron, including the principal cells of the collecting duct, the distal convoluted tubule, and the podocytes of the glomeruli. oncotarget.com

In pathological contexts, the levels of PGF2α have been observed to change. For instance, in patients with autosomal dominant polycystic kidney disease, elevated serum concentrations of PGF2α have been associated with changes in the glomerular filtration rate (GFR) and total kidney volume, suggesting a potential link between this prostanoid and the progression of renal disease. oncotarget.com Similarly, studies have noted elevated levels of PGF2α in patients with renal hypertension. nih.gov

Given that this compound is a metabolite of PGF2α, it is plausible that it may share, modulate, or have distinct effects on renal function and fluid balance. The metabolic conversion could represent a pathway for either activation, modification, or deactivation of the parent compound's activity. While specific data for this compound is scarce, studies on a related compound, 20-hydroxy-PGE2, have shown that it can increase both cortical and medullary blood flow in rat kidneys, indicating that 20-hydroxylation of prostaglandins (B1171923) can yield metabolites with significant renal vascular effects. caymanchem.com Further investigation is required to delineate the precise role of this compound in renal physiology and its potential contribution to the maintenance of fluid and electrolyte homeostasis.

Interactive Data Table: Research Findings on PGF2α Effects in the Kidney

| Parameter | Species/Model | Key Finding | Implication for Fluid Balance | Reference |

| Urine Flow | Hydropenic Dog | Infusion of PGF2α (0.3 µg·kg⁻¹·min⁻¹) increased urine flow by 1.3 ± 0.3 ml/min. | Promotes diuresis | nih.gov |

| Sodium Excretion | Hydropenic Dog | PGF2α infusion increased sodium excretion by 27.1 ± 4.6 µEq/min. | Promotes natriuresis | nih.gov |

| Tubular Reabsorption | Hydropenic Dog | PGF2α inhibited salt reabsorption in the thick ascending limb of Henle's loop and inhibited vasopressin-mediated water and urea (B33335) reabsorption. | Reduces medullary solute gradient, leading to increased water excretion. | nih.gov |

| Renal Hemodynamics | Hydropenic Dog | Renal blood flow and glomerular filtration rate were unchanged by PGF2α infusion. | Effects are likely tubular rather than hemodynamic under these conditions. | nih.gov |

| Disease Correlation | Human (ADPKD) | Increased serum PGF2α was associated with GFR and kidney volume. | PGF2α may be involved in the pathophysiology of cystic kidney disease. | oncotarget.com |

Mechanisms of Action and Receptor Interactions of 20 Hydroxy Pgf2alpha

Research on Prostanoid Receptor Binding Affinity and Specificity

The primary receptor for PGF2alpha, and by extension, a key target for 20-hydroxy-PGF2alpha, is the F prostanoid (FP) receptor. The FP receptor is a member of the G protein-coupled receptor (GPCR) family, encoded by the PTGFR gene in humans. uni.lulipidmaps.orgmetabolomicsworkbench.org

Research indicates that this compound exhibits a notable binding affinity for the FP receptor. Specifically, studies on ovine luteal cells have shown that this compound binds to the FP receptor with a significantly greater affinity, approximately 440% higher, than PGF2alpha itself. wikipedia.org This suggests that this compound may act as a potent ligand for the FP receptor, potentially eliciting robust cellular responses. The FP receptor is known to mediate various physiological processes, including smooth muscle contraction, inflammation, and reproductive functions. uni.lunih.govepa.gov

Investigating Downstream Signaling Pathways (inferred from PGF2α research due to direct metabolic link)

Given the metabolic link between this compound and PGF2alpha, the downstream signaling pathways activated by PGF2alpha provide a strong basis for understanding the potential mechanisms of action of this compound. PGF2alpha, upon binding to its FP receptor, initiates a cascade of intracellular signaling events.

G-Protein Coupled Receptor (GPCR) Activation Profiles

The FP receptor primarily couples with the Gαq subtype of G proteins. uni.lulipidmaps.orgmetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.govnih.gov This coupling leads to the activation of phospholipase C (PLC) and subsequent downstream signaling. uni.lunih.govmetabolomicsworkbench.orgnih.gov In addition to Gαq, the FP receptor has also been reported to couple with Gαi and Gα12/13 proteins in certain contexts, contributing to a diverse range of cellular responses. uni.lu

Table 1: G-Protein Coupling of FP Receptor

| G-Protein Subtype | Primary Signaling Consequence (inferred from PGF2α) | References |

| Gαq | Activation of Phospholipase C (PLC) | uni.lulipidmaps.orgmetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.govnih.gov |

| Gαi | Activation of Raf/MEK/MAP kinase pathway (in some contexts) | uni.lu |

| Gα12/13 | Activation of Rho/Rho-associated protein kinase (ROCK) pathway | uni.lumetabolomicsworkbench.org |

Intracellular Calcium Mobilization

Activation of the FP receptor by PGF2alpha leads to a rapid and significant increase in intracellular calcium concentration ([Ca2+]i). nih.govnih.gov This calcium mobilization is primarily driven by the activation of phospholipase C (PLC) via Gαq coupling, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). uni.lunih.govmetabolomicsworkbench.orgnih.gov IP3 then triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum. Both influx of extracellular calcium ions and release from internal stores contribute to the PGF2alpha-mediated calcium response.

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades

PGF2alpha is a known activator of the Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the Extracellular Signal-Regulated Kinase (ERK1/2) pathway. metabolomicsworkbench.orgnih.govnih.gov This activation often occurs downstream of PLC and Protein Kinase C (PKC) activation. nih.govnih.gov The Raf/MEK/MAPK signaling cascade is a key component of this pathway, leading to the phosphorylation and activation of ERK1/2. Furthermore, GPCR-mediated ERK1/2 activation by PGF2alpha can also involve transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). nih.gov

Table 2: Key Players in PGF2α-induced MAPK Activation

| Pathway Component | Role (inferred from PGF2α) | References |

| PLC/PKC | Upstream activators of MAPK | nih.govnih.gov |

| Raf/MEK | Intermediate kinases in the MAPK cascade | |

| ERK1/2 | Downstream effectors, phosphorylated and activated | metabolomicsworkbench.orgnih.govnih.gov |

| EGFR Transactivation | Alternative mechanism for ERK1/2 activation | nih.gov |

Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway Engagement

The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathway is another significant signaling cascade influenced by PGF2alpha. PGF2alpha has been shown to activate the PI3K/Akt pathway, which plays a crucial role in various cellular processes including proliferation, differentiation, and apoptosis. Downstream of Akt, the mammalian target of rapamycin (B549165) (mTOR) and p70S6 kinase (p70S6K) can also be activated. This pathway engagement by PGF2alpha has been linked to effects such as skeletal myotube hypertrophy and protection against pericyte apoptosis.

Rho Pathway Regulation

PGF2alpha, through its FP receptor, can regulate the Rho/Rho-associated protein kinase (ROCK) pathway, particularly via Gα12/13 protein coupling. uni.lumetabolomicsworkbench.org This pathway is critical for cytoskeletal reorganization and smooth muscle contraction. uni.lunih.gov Activation of the Rho/ROCK pathway by PGF2alpha contributes to various physiological responses, including uterine contractions.

Impact on Gene Expression and Transcriptional Regulation

The influence of PGF2α, and by extension its metabolite this compound, on gene expression is crucial in various biological processes, particularly in reproductive physiology, such as luteolysis. These effects involve the modulation of key steroidogenic enzymes and the recruitment of specific transcription factors and chromatin-modifying proteins.

Suppression of Steroidogenic Acute Regulatory (StAR) Protein Expression

PGF2α plays a pivotal role in inhibiting the expression of the steroidogenic acute regulatory (StAR) protein (STARD1 gene) fishersci.atcdutcm.edu.cn. This suppression occurs at both the mRNA and protein levels in cultured luteal cells and is observed in a dose-dependent manner fishersci.atcdutcm.edu.cn. The reduction in StAR protein expression subsequently leads to a decrease in the intracellular transport of cholesterol, which is the rate-limiting step in steroid hormone biosynthesis, thereby impacting luteal steroid production fishersci.atcdutcm.edu.cn.

An interactive table summarizing the impact of PGF2α on StAR and YY1 protein expression is presented below:

| Treatment (PGF2α) | StAR Protein Expression (% of control) | YY1 Protein Expression (Fold increase vs. control) |

| Control siRNA | 67 ± 2% suppression fishersci.at | 4.7 ± 0.8-fold increase fishersci.at |

| YY1 siRNA | 10 ± 11% decrease (not significant) fishersci.at | No significant change fishersci.at |

Induction of 20α-Hydroxysteroid Dehydrogenase (20α-HSD)

PGF2α is a primary mediator for the rapid and substantial induction of the 20α-hydroxysteroid dehydrogenase (20α-HSD) enzyme uni-freiburg.deacs.org. This enzyme is critical for the catabolism of progesterone (B1679170) (P4) (PubChem CID: 5994) into its inactive metabolite, 20α-hydroxyprogesterone (20α-OHP) (PubChem CID: 8956) acs.orgscilit.compeerj.comuni-freiburg.dewikipedia.orgwikipedia.org. The induction of 20α-HSD activity is a striking feature of luteolysis, occurring immediately prior to events such as parturition and lactogenesis in pregnant rodents acs.orgwikipedia.org. Studies have demonstrated that PGF2α enhances the promoter activity of the 20α-HSD gene, leading to a decrease in circulating progesterone levels, which is essential for the initiation of parturition uni-freiburg.dewikipedia.orgsigmaaldrich.com.

Involvement of Transcription Factors (e.g., Yin Yang 1, Nur77)

The transcriptional regulation mediated by PGF2α involves specific transcription factors:

Yin Yang 1 (YY1) : PGF2α enhances the expression of Yin Yang 1 (YY1) protein and its binding to a specific cis-element within the StAR promoter region fishersci.atcdutcm.edu.cn. This increase in YY1 expression and binding precedes the observed decline in StAR protein levels, indicating YY1's role as a transcriptional repressor that mediates the inhibitory effect of PGF2α on StAR expression fishersci.atcdutcm.edu.cn. Knockdown of YY1 has been shown to negate the suppressive effect of PGF2α on StAR protein expression fishersci.atcdutcm.edu.cn.

Nur77 : PGF2α rapidly induces the expression of the nuclear orphan receptor and transcription factor Nur77 uni-freiburg.deciteab.com. Nur77 binds to a distal response element located in the 20α-HSD promoter region uni-freiburg.de. Functional studies have shown that deletion of this specific motif or overexpression of a dominant-negative Nur77 protein leads to a complete loss of PGF2α-induced 20α-HSD promoter activation uni-freiburg.de. Conversely, Nur77 is capable of transactivating the 20α-HSD promoter, highlighting its critical role in mediating PGF2α's stimulatory effect on 20α-HSD expression uni-freiburg.de. The rapid increase in Nur77 mRNA expression observed before parturition coincides with the upregulation of 20α-HSD, further supporting its involvement uni-freiburg.de.

Chromatin Remodeling through Histone Deacetylase 1 (HDAC1) Recruitment

The regulation of StAR gene expression by PGF2α also involves epigenetic mechanisms, specifically chromatin remodeling through the recruitment of Histone Deacetylase 1 (HDAC1) fishersci.atcdutcm.edu.cn. The StAR promoter region, where YY1 binds, is also associated with HDAC1 fishersci.atcdutcm.edu.cn. PGF2α treatment promotes the binding of HDAC1 to this promoter region, leading to a suppression of histone H3 acetylation fishersci.atcdutcm.edu.cn. HDAC1 is a class I histone deacetylase that removes acetyl groups from lysine (B10760008) residues on histones, resulting in a more condensed chromatin structure that is generally associated with transcriptional repression wikipedia.orgnih.gov. The inhibition of HDAC1 activity by specific inhibitors can abrogate the suppressive effect of YY1 on StAR promoter activity, leading to increased StAR protein expression fishersci.atcdutcm.edu.cn. This indicates that PGF2α, via YY1, recruits HDAC1 to the StAR promoter, thereby preventing its transcriptional activation fishersci.atcdutcm.edu.cn.

Pathophysiological Implications of 20 Hydroxy Pgf2alpha

Role in Inflammatory and Immune Responses

PGF2α, the precursor to 20-hydroxy-PGF2alpha, is a significant lipid mediator involved in both physiological and pathological processes, including inflammation. nih.govpatsnap.com Its actions are mediated through the Prostaglandin (B15479496) F2α receptor (FP receptor). nih.govpatsnap.comwikipedia.org

PGF2α is implicated in acute and chronic inflammatory conditions that can contribute to the development of various diseases. nih.gov In inflammatory states, cytokine stimulation can increase the synthesis of PGF2α. nih.gov Studies have shown that PGF2α can trigger inflammatory signaling pathways in human myometrial cells by increasing the activation of key inflammatory mediators like NF-κB and MAP kinases, as well as upregulating the expression of cyclooxygenase-2 (COX-2). nih.gov This suggests a pro-inflammatory role by amplifying the production of other prostaglandins (B1171923).

The inflammatory properties of PGF2α antagonists are being explored for their therapeutic potential in diseases such as arthritis. By blocking the action of PGF2α, these antagonists may help to modulate the inflammatory response and reduce pain. patsnap.com

PGF2α can influence the function of immune cells and the expression of chemokines, which are crucial for immune cell trafficking. In mesenchymal stem cells (MSCs), PGF2α has been shown to diminish the phosphorylation of the NFκB transcription factor, leading to reduced production of the pro-inflammatory cytokine IL-1β. nih.gov Furthermore, media from MSCs stimulated with PGF2α increased the production of the anti-inflammatory cytokine IL-10 by lymphocytes, suggesting a modulatory role in the immune response. nih.gov

In human myometrial cells, PGF2α stimulation upregulates the expression of several chemokines and cytokines, including IL-8, IL-6, and CCL5, through the activation of NF-κB and other transcription factors. nih.gov This indicates that PGF2α can contribute to the recruitment and activation of immune cells at sites of inflammation.

Investigated Involvement in Oncogenesis and Cancer Progression

The prostaglandin signaling pathway, including the actions of PGF2α, has been implicated in cancer development and progression. nih.gov PGF2α appears to promote tumor progression and aggressiveness in various cancer types. nih.gov

Research suggests that PGF2α plays a role in promoting the malignant progression of tumors. nih.gov It has been shown to increase the migration and invasiveness of colorectal tumor cells. nih.gov In endometrial adenocarcinoma, the PGF2α-FP receptor pathway is reported to mediate angiogenesis. nih.gov Furthermore, elevated concentrations of PGF2α have been observed in melanoma tumor cells compared to healthy tissues. nih.gov

Prostate Cancer: While direct evidence in humans is limited, an antagonist for the FP receptor has been shown to suppress prostate cancer cell proliferation in preclinical models. nih.gov

Breast Cancer: The role of PGF2α in breast cancer is complex. Some studies have found significantly elevated levels of PGF2α in breast cancer tissue compared to benign and normal tissues. However, other research did not find a significant relationship between PGF2α levels in primary tumors and established prognostic factors or the disease-free interval.

Squamous Cell Carcinoma: In skin squamous cell carcinoma, a high expression of an enzyme that metabolizes Prostaglandin D2 (PGD2) into PGF2α has been noted.

Table 1: Investigated Roles of PGF2α in Different Cancer Models

| Cancer Type | Observed Effect of PGF2α |

| Colorectal Cancer | Increased migration and invasiveness of tumor cells. nih.gov |

| Endometrial Adenocarcinoma | Mediates angiogenesis through the PGF2α-FP receptor pathway. nih.gov |

| Melanoma | Elevated concentrations found in tumor cells compared to healthy tissue. nih.gov |

| Prostate Cancer | FP receptor antagonist suppressed cancer cell proliferation in preclinical models. nih.gov |

| Skin Squamous Cell Carcinoma | High expression of an enzyme that converts PGD2 to PGF2α. |

Contribution to Cardiovascular Pathologies

Several studies have linked PGF2α to cardiovascular diseases, where it is involved in processes like atherosclerosis and ischemia-reperfusion injury. nih.gov Its major metabolite, 15-keto-dihydro-PGF2α, is found at elevated levels in conditions associated with increased cardiovascular risk, such as smoking, obesity, and diabetes. nih.gov

In the cardiovascular system, PGF2α can induce vasoconstriction and hypertrophy of vascular smooth muscle cells and cardiac myocytes. nih.gov It also promotes collagen deposition in cardiac fibroblasts, which can contribute to the development of myocardial fibrosis and impair heart function. nih.gov Furthermore, PGF2α produced during myocardium inflammation can reduce the contractility of cardiomyocytes. nih.gov

PGF2α is also implicated in the development of arrhythmias and can elevate blood pressure by indirectly stimulating renin secretion, thereby accelerating the pathogenesis of atherosclerosis. nih.gov Genetic variations in the COX-1 gene that lead to decreased PGF2α levels have been associated with a lower susceptibility to cardiovascular disease. nih.govscienceopen.com

Table 2: Summary of PGF2α Effects on the Cardiovascular System

| Cardiovascular Component | Effect of PGF2α | Pathological Implication |

| Vascular Smooth Muscle Cells | Vasoconstriction, Hypertrophy | Hypertension, Atherosclerosis nih.gov |

| Cardiac Myocytes | Hypertrophy, Reduced Contractility, Increased Beating Rate | Heart Failure, Arrhythmias nih.gov |

| Cardiac Fibroblasts | Promotes Collagen Deposition | Myocardial Fibrosis nih.gov |

| Kidney (Juxtaglomerular Cells) | Stimulates Renin Release | Hypertension scienceopen.comresearchgate.net |

Vascular Smooth Muscle Hypertrophy

Prostaglandin F2α is known to induce vascular smooth muscle cell (VSMC) hypertrophy, a key process in the development of hypertension and other vascular diseases. This hypertrophic effect is mediated through the prostaglandin F prostanoid (FP) receptor. Research indicates that the signaling cascade initiated by PGF2α involves the production of reactive oxygen species (ROS), which in turn activates several downstream pathways.

Key signaling molecules implicated in PGF2α-induced VSMC hypertrophy include:

Mammalian Target of Rapamycin (B549165) (mTOR): A central regulator of cell growth.

Ribosomal protein S6 kinase (p70S6k): A downstream effector of mTOR involved in protein synthesis.

Phosphatase and Tensin Homolog (PTEN): A tumor suppressor that plays a role in regulating cell growth.

Akt: A serine/threonine kinase that promotes cell survival and growth.

The activation of these pathways ultimately leads to an increase in protein synthesis and cell size, characteristic of hypertrophy. Studies using the PGF2α analog fluprostenol (B1673476) have confirmed these mechanisms in A7r5 VSMC.

Atherosclerosis

Atherosclerosis, a chronic inflammatory disease of the arteries, is closely linked to oxidative stress and lipid peroxidation. F2-Isoprostanes, which are isomers of PGF2α formed via free radical-catalyzed peroxidation of arachidonic acid, are considered reliable markers of oxidative stress in vivo.

Research has demonstrated significantly elevated levels of the F2-isoprostane 8-epi PGF2alpha in human atherosclerotic lesions compared to healthy vascular tissue. Immunohistochemical analysis has localized these compounds within the plaque, specifically in foam cells (macrophages) and vascular smooth muscle cells adjacent to the necrotic core. This suggests a direct involvement of these prostanoids in the inflammatory and proliferative environment of the atherosclerotic plaque.

Furthermore, studies in animal models have shown that PGF2α itself can elevate blood pressure and promote atherogenesis through activation of the FP receptor. Deletion of the FP receptor in mice was found to retard the development of atherosclerosis.

Table 1: F2-Isoprostane Levels in Human Vascular Tissue An interactive data table based on research findings.

| Isoprostane | Tissue Type | Concentration Range (pmol/micromol phospholipid) |

|---|---|---|

| 8-epi PGF2alpha | Atherosclerotic Plaque | 1.310 - 3.450 |

| Healthy Vascular Tissue | 0.045 - 0.115 | |

| IPF2alpha-I | Atherosclerotic Plaque | 5.6 - 13.8 |

Source: Adapted from Praticò, D., et al. (1998).

Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is tissue damage caused when blood supply returns to tissue after a period of ischemia or lack of oxygen. This process is characterized by a burst of oxidative stress from the generation of free radicals. The measurement of F2-isoprostanes, such as 8-epi PGF2alpha, has emerged as a sensitive and specific index of this oxidative stress during I/R events.

Studies in both animal models and human clinical settings have shown a significant increase in urinary 8-epi PGF2alpha levels following myocardial reperfusion.

In a canine model of coronary thrombolysis, urinary 8-epi PGF2alpha levels increased significantly immediately after reperfusion.

Patients with acute myocardial infarction treated with thrombolytic therapy had markedly higher urinary levels of 8-epi PGF2alpha compared to control subjects.

Patients undergoing elective coronary artery bypass surgery also showed a sharp rise in 8-epi PGF2alpha levels following global myocardial reperfusion.

These findings support the hypothesis that free radical generation is a key component of myocardial reperfusion injury and establish that measuring isoprostane production can serve as a valuable noninvasive marker of this damage.

Table 2: Urinary 8-epi PGF2alpha Levels in Ischemia-Reperfusion An interactive data table based on clinical research.

| Patient/Model Group | Condition | Urinary 8-epi PGF2alpha (pmol/mmol creatinine) |

|---|---|---|

| Canine Model | Baseline | ~437 |

| Post-Reperfusion | ~554 | |

| Human Patients | Stable Coronary Disease | ~96 |

| Acute Myocardial Infarction (post-thrombolysis) | ~266 | |

| Coronary Artery Bypass (pre-op) | ~113 |

Source: Adapted from Praticò, D., et al. (1995).

Associations with Other Disease States (e.g., Glaucoma, Asthma)

The biological activities of PGF2α and its analogues link them to the pathophysiology and treatment of other conditions, notably glaucoma and asthma.

Glaucoma: Prostaglandin F2α analogues, such as latanoprost (B1674536), are a first-line treatment for glaucoma, a condition characterized by elevated intraocular pressure (IOP). These drugs effectively lower IOP by increasing the uveoscleral outflow of aqueous humor. The mechanism involves the activation of FP receptors located in the ciliary muscle and other tissues of the eye's anterior segment. PGF2α itself has been shown to cause a significant, dose-dependent reduction in IOP in normotensive human subjects.

Asthma: In contrast to their therapeutic role in glaucoma, prostaglandins of the F series are potent bronchoconstrictors. Inhalation of PGF2α causes a reduction in specific airway conductance in both healthy and asthmatic individuals. However, patients with bronchial asthma exhibit a profound hypersensitivity to this effect, reacting to doses thousands of times lower than those required to elicit a similar response in healthy subjects. This suggests that PGF2α may play a role in the pathophysiology of asthma by contributing to bronchospasm. The bronchoconstriction induced by PGF2α can be reversed by beta-adrenergic drugs and is partially inhibited by anticholinergic agents, indicating an interaction with the cholinergic system.

Regulatory Mechanisms Governing 20 Hydroxy Pgf2alpha Production and Activity

Transcriptional and Translational Control of Biosynthetic Enzymes

The synthesis of 20-hydroxy-PGF2alpha is contingent on the availability of its precursor, PGF2α, which is produced from arachidonic acid through a series of enzymatic steps. The key enzymes in this pathway, including Prostaglandin-endoperoxide synthase (PTGS, also known as Cyclooxygenase or COX) and various aldo-keto reductases (AKRs), are subject to rigorous transcriptional and translational control.

The initial and rate-limiting step in prostaglandin (B15479496) synthesis is the conversion of arachidonic acid to Prostaglandin H2 (PGH2) by COX enzymes, primarily the inducible isoform, COX-2 (or PTGS2). bio-rad.comontosight.ai The expression of the PTGS2 gene is induced by a wide array of stimuli, including growth factors, tumor promoters, and pro-inflammatory cytokines. researchgate.netfrontiersin.org For instance, the cytokine Interleukin-1 beta (IL-1β) has been shown to upregulate COX-2 protein expression in various cell types, including human endometrial cells. frontiersin.org Similarly, bacterial lipopolysaccharide (LPS) can significantly increase PTGS2 mRNA and protein expression in tissues like the choriodecidua. oup.com

The conversion of PGH2 to PGF2α is catalyzed by several enzymes from the aldo-keto reductase (AKR) superfamily. nih.gov Two principal pathways exist: a direct reduction of PGH2 and an indirect route via the conversion of Prostaglandin E2 (PGE2). nih.govbioscientifica.com

AKR1C3 (PGF synthase): This enzyme directly converts PGH2 to PGF2α. nih.gov Its expression is under hormonal control. In primate granulosa cells, mRNA and protein levels of AKR1C3 peak 24-36 hours after administration of human chorionic gonadotropin (hCG), an ovulatory stimulus. nih.govnih.gov Cytokines also play a regulatory role; IL-1β can increase AKR1C3 mRNA levels, although this may not always translate to increased protein levels. frontiersin.orgoup.com

AKR1B1 (Aldose Reductase): In humans, AKR1B1 (the homolog of bovine AKR1B5) is a highly efficient PGF synthase. frontiersin.orgscispace.com Its expression is notably influenced by cytokines. Studies in human endometrial cells show that IL-1β upregulates AKR1B1 protein levels, leading to increased PGF2α production. frontiersin.org Conversely, in the amnion, LPS has been observed to cause a small but significant decrease in AKR1B1 mRNA expression. oup.com

AKR1C1 and AKR1C2: These enzymes catalyze the interconversion of PGE2 and PGF2α. nih.govresearchgate.net In monkey granulosa cells, the mRNA levels for AKR1C1/AKR1C2 are regulated by hCG, peaking around 24 hours after its administration. nih.govnih.gov

The transcription factor Nur77 has been implicated in the regulation of 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme activity possessed by some AKRs like AKR1B5. scispace.comnih.gov PGF2α treatment can induce a rapid increase in Nur77 expression, which is suggested to be involved in the transcriptional activation of its target genes. nih.gov

Table 1: Transcriptional Regulation of Key Enzymes in the PGF2α Biosynthetic Pathway

| Gene | Enzyme | Key Transcriptional Activators | Key Transcriptional Repressors | Tissue/Cell Context |

| PTGS2 | Cyclooxygenase-2 (COX-2) | IL-1β, LPS, Growth Factors, Tumor Promoters researchgate.netfrontiersin.orgoup.com | Anti-inflammatory agents | Endometrium, Fetal Membranes frontiersin.orgoup.com |

| AKR1C3 | PGF Synthase | human Chorionic Gonadotropin (hCG), IL-1β (mRNA) oup.comnih.gov | Progesterone (B1679170) (indirectly) | Primate Granulosa Cells, Fetal Membranes oup.comnih.gov |

| AKR1B1 | Aldose Reductase | IL-1β frontiersin.org | LPS (in amnion) oup.com | Human Endometrium, Fetal Membranes frontiersin.orgoup.com |

| AKR1C1/C2 | PGE-F Isomerases | human Chorionic Gonadotropin (hCG) nih.govnih.gov | --- | Primate Granulosa Cells nih.govnih.gov |

Allosteric and Post-Translational Regulation of Enzymes

Beyond transcriptional control, the activity of enzymes in the this compound pathway is finely tuned by allosteric mechanisms and post-translational modifications (PTMs). ontosight.ai PTMs are covalent changes to proteins after their synthesis, which can alter their catalytic activity, stability, subcellular localization, or interactions with other proteins. nih.govwikipedia.orgthermofisher.com

Prostaglandin-endoperoxide synthase 2 (PTGS2 or COX-2) is a major target of PTMs. These modifications are critical in regulating the amount and types of prostanoids produced. nih.gov

Glycosylation: COX-2 is a glycoprotein. The attachment of carbohydrate molecules (glycosylation) is important for proper protein folding, stability, and enzymatic function. nih.govthermofisher.com Inhibition of glycosylation can lead to rapid degradation of the COX-2 protein. nih.gov

Phosphorylation: COX-2 contains sites for phosphorylation by protein kinases. Phosphorylation can impact its catalytic activity and its susceptibility to degradation, thereby controlling the duration of prostaglandin synthesis. nih.gov

Other Modifications: Covalent modifications by reactive lipid intermediates and free radicals associated with inflammation can also alter COX-2 function. nih.gov

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is also a key feature of pathway control. COX-2 functions as a dimer, and allosteric effects between the two subunits have been described. chemrxiv.org For example, the binding of certain fatty acids to an allosteric site on one subunit can enhance the catalytic efficiency of the other subunit's active site. chemrxiv.org

The broader prostaglandin biosynthetic pathway is subject to feedback inhibition, where downstream products can inhibit the activity of upstream enzymes. ontosight.ai While specific allosteric or post-translational regulation of the cytochrome P450 enzymes that produce this compound from PGF2α is less characterized in the literature, it is a plausible mechanism for controlling the final step of its synthesis, given that PTMs are a widespread mechanism for regulating enzyme activity. nih.gov

Table 2: Post-Translational Modifications of Key Biosynthetic Enzymes

| Enzyme | Modification Type | Functional Consequence | Reference |

| COX-2 (PTGS2) | Glycosylation | Essential for proper folding, stability, and activity. nih.gov | nih.gov |

| Phosphorylation | Modulates catalytic activity and protein stability/degradation. nih.gov | nih.gov | |

| Covalent Adducts | Alteration of function by reactive lipids/radicals. nih.gov | nih.gov | |

| General Pathway | Phosphorylation | Can enhance or inhibit enzyme activity and metabolic flux. nih.gov | nih.gov |

Hormonal and Cytokine Influences on this compound Levels

The production of this compound is highly responsive to the cellular microenvironment, which is shaped by a variety of signaling molecules, most notably hormones and cytokines. These molecules primarily exert their effects by modulating the expression and activity of the PGF2α biosynthetic enzymes, thereby controlling the availability of the precursor for this compound synthesis.

Hormonal Influences: Hormones are critical regulators of prostaglandin synthesis, particularly within the reproductive system.

Gonadotropins: The ovulatory surge of luteinizing hormone (LH), or its analogue human chorionic gonadotropin (hCG), is a potent stimulus for PGF2α synthesis in the ovarian follicle. nih.govnih.gov As previously noted, hCG significantly increases the expression of AKR1C3 and AKR1C1/C2 in granulosa cells, leading to a peak in follicular PGF2α levels just prior to ovulation. bioscientifica.comnih.gov

Oxytocin (B344502): Oxytocin is known to stimulate the release of PGF2α from the uterus. wikipedia.orgnih.gov Evidence suggests a positive feedback loop between oxytocin and PGF2α that facilitates certain reproductive processes like luteolysis. wikipedia.org

Progesterone: In contrast to oxytocin, progesterone generally inhibits the production of PGF2α. wikipedia.org The balance between progesterone and oxytocin/PGF2α is crucial for regulating the reproductive cycle. wikipedia.orgnih.gov

Corticotropin-Releasing Hormone (CRH): CRH can influence prostaglandin levels by regulating their metabolism. In human chorion trophoblast cells, CRH has been shown to decrease the activity of 15-hydroxyprostaglandin dehydrogenase (PGDH), the key enzyme responsible for the catabolism and inactivation of PGF2α. oup.com By inhibiting its breakdown, CRH can lead to higher local concentrations of PGF2α.

Cytokine Influences: Cytokines, which are signaling proteins primarily associated with the immune system and inflammation, are powerful modulators of prostaglandin synthesis.

Pro-inflammatory Cytokines: Cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of the PGF2α synthetic pathway. frontiersin.orgnih.gov IL-1β stimulates PGF2α production by upregulating both PTGS2 (COX-2) and AKR1B1 expression. frontiersin.org In porcine luteal cells, TNF-α, IL-1, and IL-2 were found to augment the inhibitory effect of PGF2α on progesterone secretion. nih.gov In fetal membranes, inflammatory cytokines are known to activate the prostaglandin biosynthetic pathway, which can be a factor in inducing labor. oup.com

Anti-inflammatory Cytokines: The action of pro-inflammatory cytokines can be counteracted by anti-inflammatory cytokines. For example, Interleukin-10 (IL-10) has been shown to reverse the effects of IL-1β and TNF-α on prostaglandin synthesis and metabolism in placental and chorion cells. oup.com This highlights a balanced regulatory system where the net output of prostaglandins (B1171923) is determined by the interplay between pro- and anti-inflammatory signals.

Table 3: Summary of Hormonal and Cytokine Effects on PGF2α Production

| Regulating Molecule | Molecule Type | Primary Effect on PGF2α Levels | Mechanism of Action | Reference |

| hCG/LH | Hormone | Increase | Upregulates expression of AKR1C3 and AKR1C1/C2. nih.govnih.gov | nih.govnih.gov |

| Oxytocin | Hormone | Increase | Stimulates PGF2α release from the uterus. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

| Progesterone | Hormone | Decrease | Inhibits PGF2α production. wikipedia.org | wikipedia.org |

| CRH | Hormone | Increase (local) | Inhibits the catabolic enzyme PGDH. oup.com | oup.com |

| IL-1β | Cytokine | Increase | Upregulates expression of PTGS2 and AKR1B1. frontiersin.org | frontiersin.org |

| TNF-α | Cytokine | Increase (indirect) | Upregulates PTGS2; augments PGF2α effects. nih.govoup.com | nih.govoup.com |

| IL-10 | Cytokine | Decrease | Opposes the effects of pro-inflammatory cytokines like IL-1β. oup.com | oup.com |

Advanced Research Methodologies and Analytical Techniques for 20 Hydroxy Pgf2alpha Studies

Quantitative Detection and Profiling in Biological Matrices

The accurate quantification of 20-hydroxy-PGF2alpha and other related lipid mediators in complex biological samples is crucial for understanding their physiological and pathological roles. Due to their low concentrations and potential for ex vivo formation, sensitive and specific analytical methods are required. nih.gov The primary techniques employed for this purpose include liquid chromatography-mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and enzyme-linked immunosorbent assays (ELISA).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a preferred method for the simultaneous quantification of multiple eicosanoids, including prostaglandins (B1171923) like this compound, from a single sample. tandfonline.com This technique offers high sensitivity and specificity, allowing for the detection of analytes in the picogram to nanogram per milliliter range. nih.govresearchgate.net

Methodological Approach: The process typically involves solid-phase extraction (SPE) to isolate lipids from biological matrices such as plasma, serum, sputum, and bronchoalveolar lavage fluid (BALF). nih.govmdpi.com This is followed by chromatographic separation using a liquid chromatograph, which resolves the different lipid species before they are introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules and fragments them, and the resulting mass-to-charge ratios of the parent and fragment ions are used for identification and quantification. tandfonline.commdpi.com The use of stable isotope-labeled internal standards, such as 8-iso-PGF2α-d4, is a common practice to compensate for matrix effects and variations in sample processing. nih.gov

Research Findings: Researchers have developed and validated LC-MS/MS methods for the simultaneous analysis of a broad range of eicosanoids. For instance, a method was developed to quantify 34 different eicosanoids in human serum, sputum, and BALF with a limit of quantification ranging from 0.2 to 3 ng/mL. nih.gov Another study successfully used a higher-throughput LC-MS/MS method for the simultaneous detection of PGE2, PGD2, PGF2α, LTB4, TXB2, and 2-arachidonoyl glycerol (B35011) in brain and spinal cord tissues, demonstrating greater sensitivity and specificity compared to ELISA. tandfonline.com These methods are instrumental in creating detailed profiles of lipid mediators to identify potential biomarkers for various diseases. nih.gov

Table 1: Comparison of LC-MS/MS Methods for Prostaglandin (B15479496) Analysis

| Reference | Analytes Measured | Biological Matrix | Limit of Quantification (LOQ) |

|---|---|---|---|

| nih.gov | 34 eicosanoids (including prostaglandins) | Human serum, sputum, BALF | 0.2 - 3 ng/mL |

| tandfonline.com | PGE2, PGD2, PGF2α, LTB4, TXB2, 2-AG | Rat brain and spinal cord | 0.078 ng/mL (for LTB4) |

| researchgate.net | PGE2, PGD2 | Rat microdialysis samples | PGE2: 25 pg/mL, PGD2: 50 pg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of prostaglandins and other oxylipins. mdpi.com This method often requires derivatization of the analytes to increase their volatility for gas chromatography. mdpi.com

Methodological Approach: Prior to GC-MS analysis, samples undergo extraction and purification, often involving solid-phase extraction and sometimes thin-layer chromatography. researchgate.netoup.com The extracted compounds are then derivatized, for example, by converting them to their pentafluorobenzyl esters and trimethylsilyl (B98337) ethers, to make them suitable for GC separation. researchgate.net The separated compounds are then detected by a mass spectrometer. Negative ion chemical ionization (NICI) is a commonly used ionization technique that enhances the sensitivity for detecting eicosanoids. mdpi.com

Research Findings: GC-MS has been widely used for the quantitative measurement of prostaglandins, thromboxanes, and other arachidonic acid metabolites in various biological samples, including urine and plasma. mdpi.com For example, a GC-MS method was used for the simultaneous quantification of PGE2, PGD2, PGF2α, and other eicosanoids in cell culture medium. mdpi.com It has also been applied to determine prostanoid concentrations in peripheral plasma. mdpi.com While highly effective, GC-MS methods can sometimes be hampered by co-eluting peaks, necessitating thorough sample purification steps. oup.com

Enzyme-Linked Immunosorbent Assays (ELISA)

ELISA is an immunoassay-based technique that offers a high-throughput and cost-effective method for quantifying specific molecules like PGF2α in biological fluids. oup.comabcam.com

Methodological Approach: Commercially available ELISA kits for PGF2α are typically based on the principle of competitive binding. elabscience.comfn-test.com In this setup, PGF2α in the sample competes with a fixed amount of labeled PGF2α for binding to a limited number of antibodies coated on a microplate. elabscience.com The amount of labeled PGF2α bound to the antibody is inversely proportional to the concentration of PGF2α in the sample. The signal is then developed using an enzyme-substrate reaction, and the optical density is measured to determine the concentration. elabscience.comfn-test.com

Research Findings: ELISA kits are widely used for measuring PGF2α levels in various biological samples, including saliva, urine, plasma, and serum. abcam.com These kits are designed to be sensitive, with detection ranges often in the picogram per milliliter (pg/mL) range. elabscience.com For example, one commercially available kit reports a sensitivity of 4.69 pg/mL and a detection range of 7.81-500 pg/mL. elabscience.com While ELISA is a valuable tool, it can sometimes lack the specificity of mass spectrometry-based methods, and cross-reactivity with other related compounds can be a concern. tandfonline.comoup.com Therefore, validation of ELISA results with a more specific method like LC-MS/MS is sometimes recommended. tandfonline.com

Table 2: Characteristics of a Commercial PGF2α ELISA Kit

| Parameter | Specification | Reference |

|---|---|---|

| Assay Type | Competitive-ELISA | elabscience.com |

| Sensitivity | 4.69 pg/mL | elabscience.com |

| Detection Range | 7.81-500 pg/mL | elabscience.com |

| Sample Types | Serum, plasma, other biological fluids | elabscience.com |

In Vitro Experimental Models

In vitro models using primary cell cultures and established cell lines are indispensable for investigating the cellular and molecular mechanisms of this compound and its parent compound, PGF2α. These models allow for controlled experiments to elucidate signaling pathways and physiological effects.

Primary Cell Cultures (e.g., Alveolar Cells, Granulosa Cells, Luteal Cells, Vascular Smooth Muscle Cells)

Primary cells are isolated directly from tissues and are considered to more accurately reflect the in vivo state compared to immortalized cell lines.

Alveolar Cells: Cultured type II alveolar cells from pregnant rabbits have been shown to metabolize exogenous PGF2α through microsomal cytochrome P450 ω-oxidation, leading to the production of 20-hydroxy PGF2α. caymanchem.com This suggests a role for this metabolic pathway in the lung. In contrast, cells from male rabbits primarily utilized the 15-hydroxy PGDH pathway. caymanchem.com Commercially available human primary alveolar epithelial cells are also used in lung research to model the alveolar barrier and study transepithelial transport. nih.gov

Granulosa Cells: Primary cultures of rat granulosa cells have been instrumental in studying the hormonal regulation of progesterone (B1679170) metabolism. Studies have shown that follicle-stimulating hormone (FSH) and testosterone (B1683101) can inhibit 20α-hydroxysteroid dehydrogenase activity, thereby decreasing the catabolism of progesterone. nih.gov Other research has demonstrated that PGF2α can be synthesized by granulosa cells and that its synthesis is regulated by gonadotropins. nih.gov Human granulosa cells are also used to investigate the roles of prostaglandins in follicular development and maturation. iiarjournals.org

Luteal Cells: Primary cultures of luteal cells from various species, including rats and primates, are used to study the process of luteolysis, where PGF2α plays a critical role. oup.combioscientifica.com PGF2α has been shown to suppress the expression of steroidogenic acute regulatory (StAR) protein in cultured rat luteal cells, leading to a decrease in steroid production. oup.com In monkey luteal cells, PGF2α can decrease hCG-stimulated progesterone production. bioscientifica.com Furthermore, PGF2α has been found to inhibit the expression of the prolactin receptor in luteal cells. oup.com

Vascular Smooth Muscle Cells (VSMCs): PGF2α is known to have significant effects on the cardiovascular system. In cultured rat aortic smooth muscle cells, PGF2α induces vasoconstriction and increases cytosolic free calcium concentration. mdpi.comnih.gov It has also been shown to induce hypertrophy in VSMCs. mdpi.comnih.gov These in vitro models are crucial for understanding the role of PGF2α in blood pressure regulation and the development of cardiovascular diseases like atherosclerosis. mdpi.comfrontiersin.org

Cell Line Systems for Mechanistic Elucidation

While primary cells offer high physiological relevance, immortalized cell lines provide a more homogenous and readily available system for mechanistic studies.

A7r5 Vascular Smooth Muscle Cell Line: This rat aortic smooth muscle cell line has been used to investigate the signaling pathways involved in PGF2α-induced hypertrophy. Studies using the PGF2α analog fluprostenol (B1673476) have shown that PGF2α receptor activation leads to the phosphorylation of several downstream signaling molecules, including Akt, mTOR, and p70S6k. nih.gov

HEK 293T Cells: This human embryonic kidney cell line is often used for transient transfection studies due to its high transfection efficiency. In the context of PGF2α research, HEK 293T cells have been used to study the transcriptional regulation of the StAR gene by PGF2α. oup.com For example, co-transfection experiments have demonstrated that the transcription factor Yin Yang 1 (YY1) can repress the activity of the StAR promoter. oup.com

Immortalized Human Alveolar Epithelial Cells (CI-huArlo): These cells represent an improvement over previous alveolar cell lines, forming tighter barriers and exhibiting an AT-1 phenotype in standard culture that can shift towards a proliferating AT-2-like transcriptome in air-liquid interface culture. inscreenex.de Such cell lines are valuable for creating in vitro models of the air-blood barrier. inscreenex.de

In Vivo Animal Models

In vivo animal models are indispensable for elucidating the physiological and pathological roles of this compound. These models allow for the study of the compound's effects within a complex, living biological system, providing insights that cannot be obtained from in vitro studies alone. The choice of animal model often depends on the specific research question, with each model offering unique advantages for studying the diverse actions of prostaglandins.

Rodent Models (e.g., Rats, Mice)

Rodent models, particularly rats and mice, are extensively utilized in prostaglandin research due to their well-characterized genetics, short gestation periods, and the availability of established experimental protocols. mdpi.comjanvier-labs.comcriver.com They have been instrumental in understanding the fundamental mechanisms of prostaglandin action, including the processes of luteolysis where metabolites of PGF2alpha are implicated. nih.gov

In studies of luteolysis, a process involving the regression of the corpus luteum, rodents have been critical. For instance, in pseudopregnant rats, treatment with PGF2alpha leads to a significant increase in the progesterone metabolite 20α-hydroxyprogesterone (20α-OHP), accompanied by a decrease in progesterone concentration, a key indicator of luteolysis. nih.gov This metabolic shift is a hallmark of the luteolytic cascade in these species.

Commonly used rodent strains in metabolic and endocrine research include the C57BL/6J mouse, Sprague Dawley rat, and Wistar rat. mdpi.com These models are often used in diet-induced obesity studies, which can be relevant for investigating the interplay between metabolic state and prostaglandin signaling. mdpi.com Furthermore, genetically engineered mouse models, such as knockout and transgenic strains, have become powerful tools to dissect the specific functions of enzymes and receptors involved in the prostaglandin pathway. nih.govnih.gov

Table 1: Key Research Findings in Rodent Models Related to PGF2alpha and its Metabolites

| Model Organism | Experimental Context | Key Findings | Reference(s) |

| Pseudopregnant Rats | PGF2alpha-induced luteolysis | Increased serum levels of 20α-OHP 24 hours post-treatment, with a corresponding decrease in progesterone. nih.gov | nih.gov |

| Rats | Luteolysis | The conversion of progesterone to its inactive metabolite, 20α-OHP, by 20α-hydroxysteroid dehydrogenase (20α-HSD) is a critical feature of luteolysis. nih.gov | nih.gov |

| C57BL/6J Mice | General metabolic research | Widely used for developing phenotypes similar to human metabolic syndrome, providing a context for studying prostaglandin involvement in metabolic diseases. mdpi.com | mdpi.com |

| Sprague Dawley, Wistar, Long Evans Rats | Diet-induced obesity models | Utilized to study the impact of diet on endocrine and metabolic functions, which can include alterations in prostaglandin pathways. mdpi.com | mdpi.com |

Rabbit and Primate Models

Rabbit and primate models provide valuable insights into reproductive physiology and prostaglandin metabolism, with findings that can have greater translational relevance to humans compared to rodent studies.

Homogenates from the lungs of pregnant rabbits have been shown to metabolize PGF2alpha. nih.gov When incubated with PGF2alpha, these lung homogenates produce 13,14-dihydro-20-hydroxy-15-oxoprostaglandin F2alpha, indicating that omega-oxidation is a significant metabolic pathway in this species during pregnancy. nih.gov Notably, lungs from nonpregnant rabbits exhibit much lower activity in this regard. nih.gov The microsomal fraction of the lung cells appears to be the primary site of this omega-hydroxylation. nih.gov

In primates, such as the rhesus macaque, the role of PGF2alpha in regulating the lifespan of the corpus luteum is a key area of investigation. nih.gov While PGF2alpha is a known luteolysin in many mammals, its precise role in primates is still under investigation as the primary luteolytic signal is not of uterine origin in these species. nih.govresearchgate.net Nevertheless, studies have shown that the PGF2alpha receptor (PTGFR) is present in the primate corpus luteum, with its expression being highest in the late luteal phase, coinciding with functional regression. nih.gov This suggests that locally produced PGF2alpha within the corpus luteum may act in an autocrine or paracrine fashion to initiate luteolysis. nih.gov

Table 2: Research Findings in Rabbit and Primate Models

| Model Organism | Tissue/Cell Type Studied | Key Findings Regarding PGF2alpha Metabolism/Action | Reference(s) |

| Pregnant Rabbit | Lung homogenates | Converted PGF2alpha to its 20-hydroxy derivative. nih.gov The primary product identified was 13,14-dihydro-20-hydroxy-15-oxoprostaglandin F2alpha. nih.gov | nih.gov |

| Rhesus Macaque | Corpus Luteum | mRNA and protein levels of the PGF2alpha receptor (PTGFR) are highest in the late luteal phase. nih.gov This suggests a potential role for intraluteal PGF2alpha in mediating luteolysis. nih.gov | nih.gov |

| Cynomolgus Macaque | Periovulatory Follicle | The ovulatory gonadotropin surge increases granulosa cell expression of enzymes capable of synthesizing PGF2alpha. bioscientifica.com | bioscientifica.com |

Large Animal Models (e.g., Buffalo Cow)

Large animal models, such as the buffalo cow, are crucial for studying reproductive endocrinology in a context that closely mirrors livestock production and certain aspects of human physiology. In buffalo cows, PGF2alpha is a key molecule responsible for the regression of the corpus luteum. researchgate.net

Studies involving the administration of a luteolytic dose of PGF2alpha to buffalo cows have demonstrated a rapid decrease in circulating progesterone levels within hours of treatment. nih.govresearchgate.net However, unlike in rodents, this is not accompanied by a detectable change in circulating 20α-OHP levels. nih.gov This suggests that while PGF2alpha induces luteolysis, the metabolic pathway for progesterone inactivation may differ or be regulated differently in this species compared to rodents. nih.gov Despite the lack of change in circulating 20α-OHP, the expression of 20α-HSD mRNA in the corpus luteum of buffalo cows does show an increase at 3 and 18 hours post-PGF2alpha treatment, although the specific activity of the enzyme is not altered. nih.gov

Table 3: Effects of PGF2alpha Treatment in Buffalo Cow Models

| Parameter | Time Point Post-PGF2alpha Treatment | Observation | Reference(s) |

| Circulating Progesterone | 3, 6, and 18 hours | Significant decrease observed within 3 hours, with further declines at subsequent time points. researchgate.net | nih.govresearchgate.net |

| Circulating 20α-OHP | 24 hours | No significant change detected. nih.gov | nih.gov |

| 20α-HSD mRNA Expression in Corpus Luteum | 3 and 18 hours | Higher expression compared to control. nih.gov | nih.gov |

| 20α-HSD Enzyme Specific Activity in Corpus Luteum | 3, 6, and 18 hours | No alteration observed. nih.gov | nih.gov |

| Nur77 mRNA Expression in Corpus Luteum | 3 hours | Several-fold increase in expression. nih.gov | nih.gov |

Molecular and Genetic Approaches

Modern molecular and genetic techniques have revolutionized the study of prostaglandins by allowing for precise investigation of the genes and proteins that govern their synthesis, signaling, and metabolism.

Gene Expression Analysis (mRNA, Protein)

Analyzing the expression of messenger RNA (mRNA) and proteins provides a direct measure of a cell's or tissue's response to stimuli and its functional state. In the context of this compound research, these analyses are critical for identifying the enzymes and receptors involved in its production and action.

Quantitative real-time PCR (qPCR) is a widely used method to measure mRNA levels of specific genes. nih.govgene-quantification.de For example, qPCR has been used to determine the expression of 20α-HSD mRNA in the corpus luteum of buffalo cows following PGF2alpha treatment, revealing dynamic changes in gene transcription during luteolysis. nih.govresearchgate.net Similarly, the expression of the transcription factor Nur77, which is implicated in the luteolytic process, has been shown to increase significantly after PGF2alpha administration in both rats and buffalo cows. nih.gov